REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=O.[CH3:8][CH:9]([CH3:13])[CH2:10][CH2:11][NH2:12].[S-:14][C:15]#[N:16].[K+].II>C(#N)C>[C:2]([C:3]1[S:14][C:15](=[NH:16])[N:12]([CH2:11][CH2:10][CH:9]([CH3:13])[CH3:8])[CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(CC=O)(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CC(CCN)C
|
Name
|
potassium thiocyanate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CN(C(S1)=N)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23 mol | |
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 104545.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |